molecular formula C10H8BrNO B11872740 8-Bromo-5-methylquinolin-4-ol

8-Bromo-5-methylquinolin-4-ol

Katalognummer: B11872740
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: AFQRIUJAOZPDFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-methylquinolin-4-ol can be achieved through several methods. One common approach involves the bromination of 5-methylquinolin-4-ol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-5-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Bromo-5-methylquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Bromo-5-methylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The combination of these substituents allows for a broader range of chemical reactions and potential biological activities compared to its similar compounds .

Eigenschaften

Molekularformel

C10H8BrNO

Molekulargewicht

238.08 g/mol

IUPAC-Name

8-bromo-5-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7(11)10-9(6)8(13)4-5-12-10/h2-5H,1H3,(H,12,13)

InChI-Schlüssel

AFQRIUJAOZPDFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=O)C=CNC2=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.